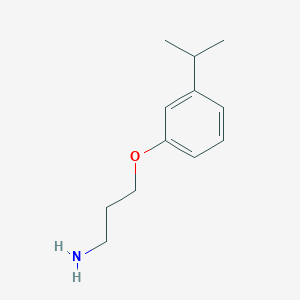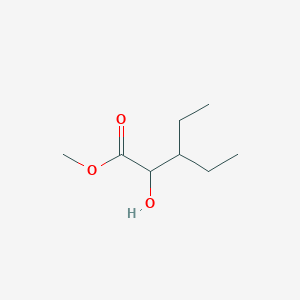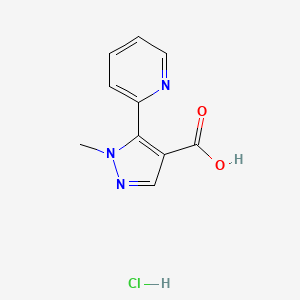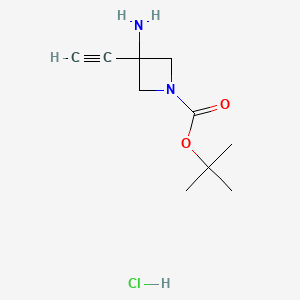
2-amino-1-(3H-benzimidazol-5-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(3H-benzimidazol-5-yl)ethanol is a heterocyclic compound that features a benzimidazole ring fused with an ethanolamine moiety. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of the amino and hydroxyl groups in this compound enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-1-(3H-benzimidazol-5-yl)ethanol typically involves the condensation of ortho-phenylenediamine with glyoxal or its derivatives, followed by reduction and subsequent functionalization. One common method includes:
Condensation Reaction: Ortho-phenylenediamine reacts with glyoxal in the presence of an acid catalyst to form the benzimidazole core.
Reduction: The resulting benzimidazole is then reduced using a suitable reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs continuous flow reactors to enhance yield and efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining popularity in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1-(3H-benzimidazol-5-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form N-alkyl derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-Amino-1-(3H-benzimidazol-5-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-amino-1-(3H-benzimidazol-5-yl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In cancer cells, it may induce apoptosis by disrupting cellular signaling pathways and promoting oxidative stress .
Comparison with Similar Compounds
2-Aminobenzimidazole: Shares the benzimidazole core but lacks the ethanolamine moiety.
2-Amino-1-(4H-benzimidazol-5-yl)ethanol: Similar structure with slight variations in the position of functional groups.
2-Amino-1-(3H-benzothiazol-5-yl)ethanol: Contains a benzothiazole ring instead of a benzimidazole ring.
Uniqueness: 2-Amino-1-(3H-benzimidazol-5-yl)ethanol is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and potential for diverse chemical transformations. Its ability to interact with various biological targets makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-amino-1-(3H-benzimidazol-5-yl)ethanol |
InChI |
InChI=1S/C9H11N3O/c10-4-9(13)6-1-2-7-8(3-6)12-5-11-7/h1-3,5,9,13H,4,10H2,(H,11,12) |
InChI Key |
UNDGAKPWUFDSGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(CN)O)NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutyl]propanoicacid](/img/structure/B13591050.png)






![N-[(2-Methylpyridin-4-YL)methylidene]hydroxylamine](/img/structure/B13591082.png)
![[1-(2-Amino-2-methylpropyl)piperidin-4-yl]methanoldihydrochloride](/img/structure/B13591091.png)




